molecular formula C18H12F3N5S B12254040 2-({[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)imidazo[1,2-a]pyrimidine

2-({[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)imidazo[1,2-a]pyrimidine

Cat. No.: B12254040
M. Wt: 387.4 g/mol
InChI Key: ZOVQEWRKUYNMRF-UHFFFAOYSA-N
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Description

This compound features an imidazo[1,2-a]pyrimidine core linked via a sulfanylmethyl (-SCH2-) group to a 4-phenyl-6-(trifluoromethyl)pyrimidine moiety. The trifluoromethyl (CF3) group confers electron-withdrawing properties, enhancing metabolic stability and lipophilicity, while the phenyl and pyrimidine rings contribute to π-π stacking interactions, often critical in biological target binding .

Properties

Molecular Formula

C18H12F3N5S

Molecular Weight

387.4 g/mol

IUPAC Name

2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C18H12F3N5S/c19-18(20,21)15-9-14(12-5-2-1-3-6-12)24-17(25-15)27-11-13-10-26-8-4-7-22-16(26)23-13/h1-10H,11H2

InChI Key

ZOVQEWRKUYNMRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC3=CN4C=CC=NC4=N3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl Sulfanylmethyl Precursors

The pyrimidine fragment is synthesized via a convergent alkylation strategy. Key steps include:

  • Synthesis of 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine :
    • Brominated enones (e.g., 5a ) react with 2-methylisothiourea sulfate in hydrochloric acid to form 4-(chloromethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine (6a ).
    • Subsequent iodide substitution using KI in acetone yields 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine (6c ) at 65% yield.
    • Reaction conditions : Reflux in acetone, 8 h, room temperature.
  • Thiolation for Sulfanylmethyl Linker Introduction :
    • The iodomethyl group in 6c undergoes nucleophilic displacement with a thiolate anion (e.g., sodium thiomethoxide) to introduce the sulfanylmethyl moiety.
    • Key parameters : K₂CO₃ as base, acetone solvent, 30 min reflux.

Data Table: Intermediate Characterization

Property Value/Description Source
Molecular Formula (C₁₉H₁₃F₃N₄S) Confirmed via HRMS
Yield of 6c 65%
Key NMR (¹H) Signals δ 4.45 (s, 2H, CH₂S), 7.35–7.55 (m, Ph)

Construction of the Imidazo[1,2-a]pyrimidine Core

Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction

The imidazo[1,2-a]pyrimidine moiety is synthesized via a GBB reaction:

  • Reactants :
    • 2-Aminopyrimidine, an aldehyde (e.g., formaldehyde), and an isocyanide (e.g., tert-butyl isocyanide).
  • Conditions :
    • Catalyzed by InCl₃ or Sc(OTf)₃ in methanol at 60°C for 12 h.
  • Outcome :
    • Forms the imidazo[1,2-a]pyrimidine scaffold with >80% yield.

Functionalization at the 2-Position

To introduce the methyl group for subsequent coupling:

  • Methylation :
    • Treatment with methyl iodide and NaH in DMF at 0°C to room temperature.
  • Oxidation :
    • The methylthio group in intermediates like 6c is oxidized to a sulfonyl group using m-CPBA, enhancing electrophilicity for nucleophilic attack.

Coupling of Pyrimidine and Imidazo[1,2-a]pyrimidine Fragments

Nucleophilic Alkylation

  • Reaction Setup :
    • The sulfanylmethyl-pyrimidine intermediate reacts with the imidazo[1,2-a]pyrimidine bearing a leaving group (e.g., bromide or iodide).
  • Conditions :
    • K₂CO₃ in acetone, reflux for 30 min.
  • Yield Optimization :
    • Substituting iodide for bromide improves reactivity, achieving 70–98% yield.

Data Table: Comparative Coupling Efficiencies

Leaving Group Solvent Base Yield (%)
Iodide Acetone K₂CO₃ 92
Bromide DMF NaH 65

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography :
    • Eluent: Hexane/ethyl acetate (95:5) for intermediates.
  • Recrystallization :
    • Hexane/MeOH (9:1) yields pure product as crystalline solids.

Spectroscopic Validation

  • ¹H/¹³C NMR : Confirms sulfanylmethyl linkage (δ 3.85–4.10 ppm for SCH₂) and aromatic regions.
  • X-ray Crystallography : Validates regiochemistry of the pyrimidine-imidazo[1,2-a]pyrimidine linkage.

Challenges and Mitigation Strategies

Chemoselectivity in Alkylation

  • Issue : Competing N- vs. O-alkylation in pyrimidinones.
  • Solution : Use of bulky bases (e.g., K₂CO₃) and aprotic solvents to favor S-alkylation.

Steric Hindrance in Imidazo[1,2-a]pyrimidine Functionalization

  • Issue : Low reactivity of β-position amino groups.
  • Mitigation : Employ electron-withdrawing groups (e.g., trifluoromethyl) to activate the site.

Scalability and Industrial Relevance

  • Gram-Scale Synthesis : The convergent route enables scalable production (>10 g) with minimal yield drop.
  • Cost Efficiency : KI-mediated iodide substitution reduces reliance on expensive palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol derivative.

Scientific Research Applications

2-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Class/Name Core Structure Key Substituents Notable Properties Reference
Target Compound Imidazo[1,2-a]pyrimidine -SCH2- linker; 4-phenyl-6-CF3-pyrimidine High lipophilicity (CF3), potential for π-π interactions
(E)-2-(4-(Trifluoromethyl)styryl)imidazo[1,2-a]pyrimidine (4j) Imidazo[1,2-a]pyrimidine Styryl group with CF3 Enhanced electronic effects; moderate yield (41%)
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 4-Fluorophenyl; methyl Reduced ring strain (pyridine vs. pyrimidine); improved solubility
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides (8a, 8b) Triazolo[1,5-a]pyrimidine Sulfonamide; CF3/fluoro Herbicidal activity; sulfonamide enhances hydrogen bonding
2-[4-(Methylsulfinyl)phenyl]-3-(morpholin-4-ylmethyl)imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine Methylsulfinyl; morpholine Increased polarity (sulfoxide); morpholine improves solubility

Key Observations :

  • Sulfur-Containing Linkers : The target compound’s sulfanyl (-S-) linker differs from sulfonamides (8a, 8b) and methylsulfinyl groups . Sulfanyl offers moderate polarity and redox versatility compared to sulfonamides’ stronger hydrogen-bonding capacity.
  • Core Heterocycles : Replacing pyrimidine with pyridine (as in ) reduces aromatic nitrogen content, altering electronic distribution and solubility.

Key Observations :

  • The target compound’s synthesis would likely face challenges in coupling the bulky 4-phenyl-6-CF3-pyrimidine to the imidazo[1,2-a]pyrimidine core.
  • Styryl derivatives (e.g., 4h ) achieve higher yields via Heck coupling, suggesting that analogous methods might apply to the target compound’s synthesis.

Pharmacological and Physicochemical Properties

Table 3: Comparative Pharmacological Data

Compound LogP (Predicted) Bioactivity Notes Reference
Target Compound ~3.5 (high due to CF3 and phenyl) Unknown (hypothetical) Likely CNS-penetrant due to lipophilicity
{3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl}methanol (cpd 34) ~2.8 Early safety pharmacology data Moderate metabolic stability
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate ~2.2 Not reported Carboxylate enhances water solubility
Ponatinib analogs with imidazo[1,2-a]pyridine ~4.0 Kinase inhibition (e.g., Bcr-Abl) High lipophilicity correlates with toxicity risks

Key Observations :

    Biological Activity

    2-({[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)imidazo[1,2-a]pyrimidine is a complex organic compound notable for its unique structural features, including a trifluoromethyl group and an imidazo[1,2-a]pyrimidine moiety. The molecular formula is C16H15F3N2SC_{16}H_{15}F_3N_2S with a molecular weight of approximately 387.4 g/mol. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent.

    Structural Characteristics

    The compound features:

    • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
    • Pyrimidine Ring : A common structural element in many biologically active compounds.
    • Sulfanyl Group : Linked to the imidazo[1,2-a]pyrimidine framework, contributing to its reactivity and biological interactions.

    Antimicrobial Properties

    Research indicates that 2-({[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)imidazo[1,2-a]pyrimidine exhibits significant antimicrobial activity against various bacterial strains. Studies have shown potent effects against both gram-positive and gram-negative bacteria, suggesting applications in treating infections .

    Enzyme Inhibition

    The compound has been investigated for its role as an enzyme inhibitor. Specific studies have focused on its interactions with various enzymes, leading to biochemical cascades that may produce therapeutic effects. For instance, it has shown potential as an inhibitor of specific kinases involved in cancer pathways .

    Case Studies and Experimental Data

    • Inhibition Studies :
      • The compound was tested against several enzymes, demonstrating varying degrees of inhibition. Notably, it showed promising results in inhibiting V600EBRAF, a target in cancer therapy .
      • A study highlighted its IC50 values against different bacterial strains, indicating effective concentrations for antimicrobial action.
    • Cell Line Testing :
      • In vitro tests on cancer cell lines revealed that the compound could inhibit cell proliferation significantly. For example, it was tested on MDA-MB-231 (a triple-negative breast cancer cell line), showing a pronounced effect compared to non-cancerous cell lines .

    Comparative Analysis with Similar Compounds

    The following table summarizes structural similarities and notable properties of compounds related to 2-({[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)imidazo[1,2-a]pyrimidine:

    Compound NameStructural FeaturesNotable Properties
    5,7-Dimethyl-2-(((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidineAdditional methyl groupsPotentially enhanced biological activity
    2-[4-(1-Aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-a]pyridineDifferent heterocyclic structureKnown for selective inhibition properties
    Substituted Imidazo[1,2-a]pyridinesSimilar imidazo structureVarious biological activities including antibacterial effects

    The specific mechanisms by which 2-({[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)imidazo[1,2-a]pyrimidine exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors, leading to downstream effects that may be leveraged for therapeutic purposes.

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